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‘ Compound of Interest

Compound Name: 1-(5-Nitroquinolin-8-yl)piperidin-4-ol

Cat. No.: B1420472

Within the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity represents a strategic approach to d
yl)piperidin-4-ol is a compelling example of such a molecular hybrid, integrating the biologically significant nitroquinoline core with a functionalized p

The quinoline ring system is a privileged scaffold, forming the foundation of numerous drugs with a wide array of pharmacological activities, including
position, significantly modulates the electronic properties of the ring, often enhancing its biological efficacy.[2] Nitroquinoline derivatives have been ex
induction and kinase inhibition.[3]

This technical guide provides a comprehensive analysis of the chemical properties of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol. We will explore its logic
reactivity. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging

Section 1: Molecular Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is to characterize its basic physical and chemical properties.
Figure 1: Chemical Structure of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol.

Summary of Core Properties

The following table summarizes the key physicochemical identifiers for this compound, gathered from chemical supplier databases.

Property Value

CAS Number 1133115-76-0

Molecular Formula C14H15N303

Molecular Weight 273.29 g/mol

Purity Typically available at 298%
Appearance (Predicted) Yellow to brown solid

Section 2: Synthesis and Mechanistic Rationale

While a specific, peer-reviewed synthesis for 1-(5-Nitroquinolin-8-yl)piperidin-4-ol is not readily available in the searched literature, a logical and ef
probable pathway involves a Nucleophilic Aromatic Substitution (SNAr) reaction.

Proposed Synthetic Pathway

The synthesis would logically proceed from 8-halo-5-nitroquinoline (where the halogen is preferably Cl or Br) and piperidin-4-ol. The strong electron-v
powerfully activates it for nucleophilic attack, particularly at the C8 position. The nitrogen atom of the piperidine ring acts as the nucleophile, displacin

8-Chloro-5-nitroquinoline

Base (e.g., K2CO3, DIPEA)
Solvent (e.g., DMF, DMSO)
Heat (e.g., 80-120 °C)

Piperidin-4-ol
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Figure 2: Proposed workflow for the synthesis of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system designed for reproducibility and safety.

* Reaction Setup:
o To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 8-chloro-5-nitroquinoline (1.0 eq.), pip
o Add anhydrous N,N-Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the starting quinc

o Causality: Potassium carbonate is a crucial base that neutralizes the HCI generated in situ, driving the reaction to completion. DMF is an ideal pc
amine ensures the limiting reagent is fully consumed.

* Reaction Execution:
o Heat the reaction mixture to 100 °C with vigorous stirring.
o Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is t
o Causality: Heating provides the necessary activation energy for the reaction. TLC monitoring is essential to prevent side-product formation from
« Workup and Isolation:

o Once the reaction is complete, allow the mixture to cool to room temperature.

o

Pour the reaction mixture into a beaker containing ice-cold water (10x the volume of DMF used). A precipitate should form.

o

Stir the slurry for 30 minutes to ensure complete precipitation.

o

Collect the solid product by vacuum filtration, washing thoroughly with deionized water followed by a small amount of cold diethyl ether to remov:
o Causality: "Crashing out" the product in water is an effective method for separating the organic product from the water-soluble DMF and inorgani
« Purification:
o The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column
o Dry the purified solid under high vacuum to yield the final product. Characterize by NMR, MS, and IR to confirm structure and purity.

Section 3: Predicted Spectroscopic Data

No experimental spectra for this specific compound were found. However, a detailed prediction of its key spectroscopic features can be made based

'H NMR Spectroscopy

* Quinoline Protons (Ar-H): Expect complex multiplets in the aromatic region (8 7.5-9.0 ppm). The proton at C4, adjacent to the ring nitrogen, will like
» Piperidine Protons (Aliphatic-H):
o The protons on the carbons adjacent to the quinoline ring (C2' and C6' axial and equatorial) will appear as multiplets, likely in the & 3.5-4.0 ppm |
o The proton attached to the carbinol carbon (C4') will be a multiplet around 6 3.8-4.2 ppm.

o The remaining piperidine protons (C3' and C5' axial and equatorial) will appear as more upfield multiplets, likely in the 6 1.8-2.2 ppm range.
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« Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically between & 1.5-4.0 ppm.

3C NMR Spectroscopy

« Aromatic Carbons: Expect 9 distinct signals in the 6 110-160 ppm region. The carbon bearing the nitro group (C5) and the carbons adjacent to the
 Aliphatic Carbons:

o The carbons alpha to the piperidine nitrogen (C2', C6') are expected around & 50-55 ppm.

o The carbinol carbon (C4") should appear around & 65-70 ppm.

o The remaining piperidine carbons (C3', C5') are expected around & 30-35 ppm.

IR Spectroscopy

Wavenumber (cm~2) Vibration Type
3400-3200 (broad) O-H stretch

3100-3000 C-H stretch

2950-2850 C-H stretch

1600-1570 C=C stretch

1550-1500 (strong) N-O asymmetric stretch
1360-1320 (strong) N-O symmetric stretch
1250-1150 C-N stretch

1100-1000 C-O stretch

Mass Spectrometry

« Electrospray lonization (ESI+): The expected molecular ion peak [M+H]* would be at m/z 274.12.

Section 4: Chemical Reactivity and Therapeutic Potential

The chemical reactivity of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol is dictated by its three primary functional components: the nitroquinoline ring, the se

1-(5-Nitroquinolin-8-yl)piperidin-4-

Reactions at Nitro Group Reactions at

Reduction Esterification
(e.g., SnCI2, H2/Pd-C) (e.g., Acyl Chloride, Base)
J Y
1-(5-Aminoquinolin-8-yl)piperidin-4-ol Ester Derivative

Click to download full resolution via product

Figure 3: Key reactivity pathways for 1-(5-Nitroquinolin-8-yl)piperidin-4-ol.

Key Reactive Sites
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« Reduction of the Nitro Group: The nitro group is readily reduced to an amine using standard conditions (e.g., SnClz, HCI; Hz, Pd/C). This transform
drastically altering the molecule's electronic properties and biological activity. The resulting 5-aminoquinoline derivative can serve as a precursor fo

» Reactions of the Piperidinol -OH Group: The secondary alcohol is a versatile handle for derivatization. It can undergo esterification with acyl chloric
molecule's lipophilicity and pharmacokinetic profile.

« The Quinoline Ring: While the nitro group deactivates the ring towards electrophilic substitution, the scaffold can still participate in various metal-ca

Potential in Drug Discovery

The structural motifs present in this compound suggest several avenues for therapeutic investigation:

« Anticancer and Antimicrobial Activity: The nitroquinoline core is a well-documented pharmacophore in anticancer and antimicrobial research.[10][1]
DNA synthesis.[3][12][13] This compound is a rational candidate for screening against various cancer cell lines and microbial strains.

« Kinase Inhibition: Many quinoline-based molecules function as kinase inhibitors by competing for the ATP-binding site.[3] Molecular modeling studi
inflammatory diseases.

« Metal Chelation: The related 8-hydroxyquinoline scaffold is a classic metal chelator, a property linked to its neuroprotective and anticancer effects.|
could potentially coordinate with biological metal ions like iron or copper, suggesting a role in mitigating metal-induced oxidative stress.

Conclusion

1-(5-Nitroquinolin-8-yl)piperidin-4-ol is a synthetically accessible molecule that combines the potent biological activity of the nitroquinoline scaffold
at the nitro and hydroxyl groups—provide a robust platform for the generation of diverse chemical libraries. Based on the extensive literature on relate
disease, and neuroprotective research. This guide provides the foundational chemical knowledge necessary to embark on such explorations.
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' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/lBulk Grade? Request Custom Synthesis Quote
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